molecular formula C17H16N2OS B7806155 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

Katalognummer: B7806155
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: LCYNQMSGRBEIHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of WAY-642481 involves several steps, starting with the preparation of the quinazolinone core. The key steps include:

Industrial Production Methods: Industrial production of WAY-642481 follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Reaktionstypen: WAY-642481 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Protein Tyrosine Kinase Inhibition

One of the most significant applications of 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one is its role as a protein tyrosine kinase (PTK) inhibitor . PTKs are crucial in regulating cellular processes such as growth and differentiation. Aberrant kinase activity is often associated with various cancers, making PTK inhibitors valuable in cancer therapy. Preliminary studies suggest that this compound can selectively inhibit certain PTKs, potentially aiding in the treatment of malignancies like breast and lung cancers.

Selectivity and Binding Affinity

Interaction studies have focused on the binding affinity and selectivity of this compound towards various PTKs. These studies are essential for understanding its molecular interactions and optimizing its therapeutic potential. Early data indicate that this compound may exhibit selective inhibition profiles, which could reduce off-target effects commonly seen with broader-spectrum kinase inhibitors.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the quinazolinone core through cyclization reactions.
  • Introduction of the thioether moiety via nucleophilic substitution.
  • Methylation to achieve the desired substitution pattern.

This synthetic approach allows for modifications that can enhance biological activity or alter pharmacokinetic properties, making it flexible for further research and development.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds that share structural similarities. The following table summarizes some key features:

Compound NameStructure TypeKey Features
QuinazolinoneGeneral structureBase structure for various derivatives; known for diverse biological activities
4(3H)-QuinazolinoneSimilar core structureExhibits similar kinase-inhibitory properties but lacks specific substituents
Thioquinazoline derivativesQuinazoline core with sulfurOften show enhanced biological activity due to thioether functionalities

The specific substitution pattern in this compound enhances its selectivity and potency as a PTK inhibitor compared to other related compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in inhibiting specific kinases associated with cancer:

  • In vitro studies have demonstrated that the compound effectively inhibits growth in cancer cell lines characterized by overactive PTK signaling.
  • Animal model experiments have shown promising results in reducing tumor size when treated with this compound, indicating potential for further clinical development.

These findings highlight the therapeutic potential of this compound as a targeted cancer treatment.

Wirkmechanismus

The mechanism of action of WAY-642481 involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

WAY-642481 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

    3-Methyl-2-[[(4-chlorphenyl)methyl]thio]-4(3H)-chinazolinon: Ähnliche Struktur, jedoch mit einem Chloratom anstelle einer Methylgruppe.

    3-Methyl-2-[[(4-fluorphenyl)methyl]thio]-4(3H)-chinazolinon: Ähnliche Struktur, jedoch mit einem Fluoratom anstelle einer Methylgruppe.

Einzigartigkeit:

    WAY-642481: Einzigartig aufgrund seiner spezifischen Methyl- und Thioethersubstitutionen, die ihm besondere chemische und biologische Eigenschaften verleihen.

    Ähnliche Verbindungen:

Biologische Aktivität

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one, with the CAS number 22312-45-4, is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.

  • Molecular Formula : C17H16N2OS
  • Molecular Weight : 296.39 g/mol
  • CAS Number : 22312-45-4
  • Purity : 98% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Cytotoxicity : Exhibits significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer) cells. The IC50 values reported for these cell lines range from 10 μM to 12 μM, indicating potent anti-cancer activity .
  • Antimicrobial Activity : Quinazolinone derivatives have shown promising antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various quinazolinone derivatives, including this compound, revealed that this compound significantly inhibited cell proliferation in a dose-dependent manner. The following table summarizes the IC50 values observed in different cancer cell lines:

Compound NameCell LineIC50 (μM)
This compoundMCF-710
PC310
HT-2912

Anti-Angiogenic Properties

In addition to its cytotoxic effects, this compound has demonstrated antiangiogenic properties by inhibiting vascular endothelial growth factor receptor (VEGFR) activity. Such inhibition is critical in preventing tumor growth and metastasis by restricting blood supply to tumors .

Case Studies

  • Case Study on MCF-7 Cells :
    In a controlled laboratory setting, treatment with this compound resulted in a marked reduction of MCF-7 cell viability compared to untreated controls. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Combination Therapy :
    A recent study explored the efficacy of this compound in combination with traditional chemotherapeutic agents. The results indicated enhanced cytotoxic effects when used alongside established drugs like doxorubicin, suggesting a synergistic potential that warrants further investigation .

Eigenschaften

IUPAC Name

3-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)11-21-17-18-15-6-4-3-5-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYNQMSGRBEIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.